2-Chloroethyl stearate
Overview
Description
2-Chloroethyl stearate is an organic compound with the molecular formula C20H39ClO2. It is a fatty acid ester derived from stearic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl stearate is synthesized by reacting stearic acid with 2-chloroethanol in the presence of an acid catalyst, typically hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
C17H35COOH+ClCH2CH2OH→C17H35COOCH2CH2Cl+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch reactor with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce stearic acid and 2-chloroethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include 2-hydroxyethyl stearate, 2-aminoethyl stearate, or 2-thioethyl stearate.
Hydrolysis: Stearic acid and 2-chloroethanol.
Reduction: 2-Hydroxyethyl stearate
Scientific Research Applications
2-Chloroethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on cellular membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of 2-chloroethyl stearate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers due to its fatty acid moiety, potentially altering membrane fluidity and permeability. Additionally, the chloroethyl group can participate in alkylation reactions with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function .
Comparison with Similar Compounds
- 2-Chloroethyl palmitate
- 2-Chloroethyl oleate
- 2-Chloroethyl linoleate
Comparison: 2-Chloroethyl stearate is unique due to its specific fatty acid chain length (stearic acid) which imparts distinct physical and chemical properties compared to its analogs. For instance, 2-chloroethyl palmitate has a shorter fatty acid chain, resulting in different melting and boiling points. The presence of the chloroethyl group in these compounds allows for similar reactivity patterns, but the variations in the fatty acid chain length can influence their solubility, hydrophobicity, and interaction with biological membranes .
Properties
IUPAC Name |
2-chloroethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBIYHGOHHPBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074451 | |
Record name | Octadecanoic acid, 2-chloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-75-1 | |
Record name | 2-Chloroethyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-chloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROETHYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR0460WU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloroethyl stearate formed in vivo?
A1: The research demonstrates that this compound is formed in the liver of rats through the conjugation of 2-chloroethanol (2-CE) with stearic acid. [] When rats were administered 2-CE, their hepatic microsomal lipids contained detectable levels of this compound, confirming its in vivo formation. [] This suggests that similar metabolic pathways might exist in other species.
Q2: What are the potential toxicological implications of this compound formation?
A2: While the research primarily focuses on identifying the presence of this compound, it raises concerns about its potential toxicity. The authors hypothesize that fatty acid conjugates like this compound, due to their lipophilic nature, might be retained in the body for extended periods. [] This prolonged retention could potentially lead to long-term toxic effects, although further research is needed to confirm these concerns and understand the specific mechanisms involved.
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